molecular formula C25H30N4O3S B11431505 N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(furan-2-ylmethyl)oxalamide

N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B11431505
M. Wt: 466.6 g/mol
InChI Key: LVPSADCSDLCKHL-UHFFFAOYSA-N
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Description

N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a combination of piperazine, thiophene, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-benzylpiperazine derivative. This can be achieved through the reductive amination of benzylamine with piperazine in the presence of a reducing agent such as sodium cyanoborohydride.

    Introduction of the Thiophene Moiety: The next step involves the alkylation of the piperazine derivative with a thiophene-containing alkyl halide under basic conditions.

    Formation of the Furan Moiety: The final step involves the coupling of the thiophene-piperazine intermediate with a furan-containing aldehyde or ketone, followed by reductive amination to form the final ethanediamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones and furanones, respectively.

    Reduction: The compound can be reduced at the amide bonds to form the corresponding amines.

    Substitution: The benzyl group on the piperazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly used.

Major Products

    Oxidation: Sulfoxides, sulfones, and furanones.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated derivatives of the benzyl group.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, this compound may exhibit various pharmacological activities, making it a candidate for drug development.

    Biological Studies: The compound can be used to study the interactions of piperazine, thiophene, and furan moieties with biological targets.

    Industrial Applications: Its unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is not fully understood. it is likely that the compound interacts with multiple molecular targets due to the presence of different functional groups. The piperazine moiety may interact with neurotransmitter receptors, while the thiophene and furan rings could interact with various enzymes or proteins.

Comparison with Similar Compounds

Similar Compounds

    N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE: Unique due to the combination of piperazine, thiophene, and furan moieties.

    4-Benzylpiperazine Derivatives: Similar in structure but may lack the thiophene and furan rings.

    Thiophene-Containing Compounds: Similar in having the thiophene ring but may lack the piperazine and furan moieties.

    Furan-Containing Compounds: Similar in having the furan ring but may lack the piperazine and thiophene moieties.

Uniqueness

The uniqueness of N’-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE lies in its multi-functional structure, which allows it to interact with a variety of biological targets and undergo diverse chemical reactions.

Properties

Molecular Formula

C25H30N4O3S

Molecular Weight

466.6 g/mol

IUPAC Name

N'-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-N-(furan-2-ylmethyl)oxamide

InChI

InChI=1S/C25H30N4O3S/c1-19(27-25(31)24(30)26-17-21-9-5-15-32-21)23(22-10-6-16-33-22)29-13-11-28(12-14-29)18-20-7-3-2-4-8-20/h2-10,15-16,19,23H,11-14,17-18H2,1H3,(H,26,30)(H,27,31)

InChI Key

LVPSADCSDLCKHL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CO4

Origin of Product

United States

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